molecular formula C8H8BrIN2O2 B1373726 5-bromo-3-iodo-2-methoxybenzohydrazide CAS No. 1221792-97-7

5-bromo-3-iodo-2-methoxybenzohydrazide

Cat. No.: B1373726
CAS No.: 1221792-97-7
M. Wt: 370.97 g/mol
InChI Key: DEGQTRRPXLWDNP-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-2-methoxybenzohydrazide (CAS 1221792-97-7) is a high-purity benzohydrazide derivative supplied for advanced chemical synthesis and research applications. Its molecular formula is C 8 H 8 BrIN 2 O 2 with a molecular weight of 370.97 . This compound features a benzohydrazide core functionalized with bromo and iodo substituents, making it a versatile and valuable intermediate for constructing more complex molecules. The primary research application of this chemical is as a precursor in the synthesis of Schiff base ligands (hydrazones) via condensation reactions with aldehydes . Schiff bases derived from similar benzohydrazides are extensively studied in medicinal chemistry for their diverse biological activities and for creating coordination complexes with metals . The distinct halogen pattern on the aromatic ring offers specific sites for further functionalization through metal-catalyzed cross-coupling reactions, enabling researchers to explore novel molecular architectures for pharmaceutical and material science research . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-iodo-2-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIN2O2/c1-14-7-5(8(13)12-11)2-4(9)3-6(7)10/h2-3H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGQTRRPXLWDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001245409
Record name 5-Bromo-3-iodo-2-methoxybenzoic acid hydrazide
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Molecular Weight

370.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-97-7
Record name 5-Bromo-3-iodo-2-methoxybenzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-iodo-2-methoxybenzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic Elucidation of Molecular Architecture for 5 Bromo 3 Iodo 2 Methoxybenzohydrazide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be established.

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectrum of 5-bromo-3-iodo-2-methoxybenzohydrazide, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group protons, and the hydrazide (-CONHNH₂) protons. The highly substituted aromatic ring contains two protons, which would appear as doublets due to coupling with each other. The methoxy group protons would present as a sharp singlet, while the hydrazide protons typically appear as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O). The anticipated chemical shifts are influenced by the electronic effects of the bromo, iodo, methoxy, and benzohydrazide (B10538) substituents. For instance, the methoxy group is expected to show a singlet around δ 3.8-3.6 ppm. rsc.org The aromatic protons would likely appear in the δ 7.0-7.9 ppm range. rsc.org The N-H protons of the hydrazide moiety are typically observed further downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H-47.8 - 8.0Doublet (d)1H
Aromatic H-67.5 - 7.7Doublet (d)1H
Methoxy (-OCH₃)~3.9Singlet (s)3H
Amide (-NH)9.5 - 10.5Broad Singlet (br s)1H
Amine (-NH₂)4.5 - 5.5Broad Singlet (br s)2H

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, eight distinct signals are expected. The carbonyl carbon of the hydrazide group is characteristically deshielded and appears significantly downfield, typically in the range of δ 160-165 ppm. rsc.org The six aromatic carbons will have shifts determined by their substituents. The carbon atom bonded to the methoxy group (C-2) would be found at a high chemical shift (around δ 150-160 ppm), while the carbons bonded to the heavy halogens (C-3 and C-5) will also have their resonances affected. The methoxy carbon itself is expected to appear in the δ 55-60 ppm region. rsc.orgrsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)162 - 166
Aromatic C-2 (-OCH₃)155 - 159
Aromatic C-1 (-CO)130 - 135
Aromatic C-4138 - 142
Aromatic C-6118 - 122
Aromatic C-5 (-Br)110 - 115
Aromatic C-3 (-I)90 - 95
Methoxy (-OCH₃)56 - 62

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its key structural features.

The hydrazide moiety gives rise to several distinct peaks. The N-H stretching vibrations of the primary amine (-NH₂) and secondary amide (-NH) groups are expected to produce bands in the 3200-3400 cm⁻¹ region. The carbonyl (C=O) stretching vibration, known as the Amide I band, is typically strong and appears around 1640-1680 cm⁻¹. The N-H bending vibration, or Amide II band, is expected in the 1511-1598 cm⁻¹ range. rsc.org

Other key absorptions include aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and C-O stretching from the methoxy group around 1250 cm⁻¹ and 1020 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Hydrazide N-HStretching3200 - 3400Medium, Broad
Aromatic C-HStretching3050 - 3100Medium
Aliphatic C-H (-OCH₃)Stretching2850 - 2960Medium
Carbonyl (C=O)Amide I Stretch1640 - 1680Strong
Aromatic C=CRing Stretching1450 - 1600Medium-Strong
Hydrazide N-HAmide II Bend1510 - 1600Medium
Methoxy C-OAsymmetric Stretch~1250Strong
Methoxy C-OSymmetric Stretch~1020Strong
C-Br / C-IStretching< 700Medium-Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₈H₈BrIN₂O₂), the molecular ion peak [M]⁺ would be a key identifier. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion would appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The calculated monoisotopic mass of the parent compound is approximately 385.88 g/mol . Therefore, peaks corresponding to this mass would be expected. Fragmentation of the molecular ion provides further structural clues. A common fragmentation pathway for benzohydrazide derivatives is the cleavage of the N-N bond or the bond between the carbonyl carbon and the aromatic ring. Alpha-cleavage next to the carbonyl group could lead to the formation of a stable 5-bromo-3-iodo-2-methoxybenzoyl cation. This is analogous to fragmentation seen in its precursor, 5-bromo-3-iodo-2-methoxybenzaldehyde, which is predicted to show a [M+H]⁺ peak at m/z 340.86688. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[C₈H₈⁷⁹BrIN₂O₂]⁺~386Molecular Ion (M⁺)
[C₈H₈⁸¹BrIN₂O₂]⁺~388Molecular Ion (M+2)⁺
[C₈H₆⁷⁹BrIO₂]⁺~355Loss of -NHNH₂
[C₇H₅⁷⁹BrIO]⁺~3385-bromo-3-iodo-2-methoxybenzoyl cation
[C₇H₅⁸¹BrIO]⁺~340Isotopic peak for benzoyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions in conjugated systems. Aromatic compounds like this compound are expected to show characteristic absorptions in the UV region. Benzene (B151609) itself displays a primary absorption band around 204 nm and a weaker, secondary band near 256 nm. chegg.com

The presence of substituents on the benzene ring causes shifts in these absorption maxima (λ_max). Auxochromes like the methoxy group and halogens, as well as the hydrazide group, extend the conjugation and typically cause a bathochromic (red) shift to longer wavelengths. Therefore, it is anticipated that this compound would exhibit absorption bands at wavelengths longer than those of unsubstituted benzene, likely in the 220-300 nm range. The spectrum would likely show a more intense band corresponding to the π→π* transition of the highly substituted aromatic system and potentially a weaker shoulder resulting from n→π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms.

Table 5: Predicted UV-Vis Absorption Maxima for this compound (in Ethanol)

Electronic TransitionPredicted λ_max (nm)Chromophore
π → π220 - 240Substituted Benzene Ring
π → π260 - 290Extended Conjugated System
n → π*> 300Carbonyl Group (C=O)

X-ray Diffraction for Solid-State Structural Determination and Crystal Structure Analysis

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. This method provides precise information on bond lengths, bond angles, and torsion angles, defining the conformation of the molecule. Furthermore, it elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and π-π stacking that govern the supramolecular architecture.

A study of (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide revealed that it crystallizes in the monoclinic system. nih.gov In this structure, the two benzene rings have a dihedral angle of 16.9 (2)°. The molecular conformation is influenced by an intramolecular O—H⋯N hydrogen bond, and in the crystal structure, molecules are linked into chains along the a-axis by N—H⋯O hydrogen bonds. nih.gov

Similarly, (E)-N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide also crystallizes in a monoclinic system. nih.gov The molecule adopts an E configuration about the C=N bond, and the dihedral angle between the two benzene rings is 20.3 (3)°. The structure is stabilized by two intramolecular hydrogen bonds (O—H⋯N and N—H⋯O). nih.gov

Another related compound, N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide, also crystallizes in the monoclinic system. nih.gov The molecule is twisted, with a dihedral angle of 22.0 (2)° between the two substituted benzene rings. In the crystal, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains along the c-axis. nih.gov

The analysis of N′-(4-methyl-2-nitrophenyl)benzohydrazide and N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide further highlights the impact of substituents on the crystal structure. mdpi.com Both compounds crystallize in the monoclinic system, but with different space groups. Their supramolecular arrangement is characterized by centrosymmetric, one-dimensional columnar packing driven by π-π stacking interactions. mdpi.com The presence of a trifluoromethyl group in one of the compounds enhances conjugation, leading to a near-parallel arrangement of the aromatic rings. mdpi.com

The following tables summarize key crystallographic data for these and other related benzohydrazide derivatives, providing a comparative view of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide nih.gov

ParameterValue
Empirical formulaC₁₅H₁₃BrN₂O₃
Formula weight349.18
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)6.865 (2)
b (Å)30.726 (3)
c (Å)7.257 (2)
β (°)104.437 (15)
Volume (ų)1482.2 (7)
Z4
Temperature (K)298
RadiationMo Kα
R[F² > 2σ(F²)]0.035
wR(F²)0.093

Table 2: Crystal Data and Structure Refinement for N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide nih.gov

ParameterValue
Empirical formulaC₁₆H₁₅BrN₂O₃
Formula weight363.21
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)13.3286 (3)
b (Å)11.4816 (3)
c (Å)10.1233 (2)
β (°)99.128 (1)
Volume (ų)1529.59 (6)
Z4
Temperature (K)298
RadiationMo Kα
R[F² > 2σ(F²)]0.038
wR(F²)0.096

Table 3: Crystal Data for a Dichlorinated Benzohydrazide Derivative iucr.org

ParameterValue
Empirical formulaC₇H₆Cl₂N₂O
Formula weight205.04
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)7.5511 (2)
b (Å)14.4834 (4)
c (Å)8.3097 (3)
β (°)110.485 (2)
Volume (ų)851.33 (5)
Z4
Temperature (K)120 (2)
RadiationMo Kα

These data collectively demonstrate the power of X-ray diffraction in providing a definitive structural characterization of benzohydrazide derivatives, which is crucial for understanding their chemical properties and potential applications.

Strategic Combination of Spectroscopic Data for Comprehensive Structural Elucidation and Problem Solving

The elucidation of a novel chemical structure, such as that of this compound, is a puzzle that is rarely solved by a single analytical technique. A comprehensive and unambiguous structural determination relies on the strategic combination of various spectroscopic methods. Each technique provides a unique piece of information, and their collective interpretation allows for a complete and accurate depiction of the molecular architecture. This integrated approach is also essential for problem-solving, such as identifying impurities or confirming the outcome of a chemical reaction.

The characterization of newly synthesized benzohydrazide derivatives frequently involves a suite of spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS), often complemented by UV-Visible spectroscopy. nih.govmdpi.com When a crystalline sample is available, single-crystal X-ray diffraction provides the ultimate confirmation of the three-dimensional structure, as discussed in the previous section.

The synergistic application of these methods can be illustrated by considering the hypothetical structural elucidation of this compound:

Mass Spectrometry (MS): This would be the first step to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₈H₈BrIN₂O₂). This is a critical initial step to confirm the successful synthesis of the target molecule.

Infrared (IR) Spectroscopy: FTIR analysis would identify the key functional groups present in the molecule. For a benzohydrazide, characteristic absorption bands would be expected for the N-H stretching of the hydrazide group (typically in the range of 3200-3400 cm⁻¹), the C=O (amide I) stretching (around 1640-1680 cm⁻¹), and the N-H bending (amide II) (around 1520-1550 cm⁻¹). The presence of the aromatic ring would be indicated by C-H and C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique would provide information about the number and chemical environment of the protons. For this compound, one would expect to see distinct signals for the aromatic protons, the methoxy (-OCH₃) group protons, and the amine (-NH₂) and amide (-NH-) protons of the hydrazide moiety. The splitting patterns (multiplicity) and coupling constants of the aromatic signals would help to confirm the substitution pattern on the benzene ring.

¹³C NMR: This would reveal the number of unique carbon atoms in the molecule. Signals corresponding to the carbonyl carbon, the methoxy carbon, and the aromatic carbons would be observed. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the bromine and iodine substituents and the electron-donating effect of the methoxy group, further corroborating the substitution pattern.

Combined Analysis and Problem Solving: The data from these techniques are then pieced together. For instance, if the molecular formula from MS matches the expected formula, and the functional groups identified by IR are consistent with a benzohydrazide structure, the NMR spectra are then used to confirm the precise arrangement of atoms. Any discrepancies in the data would signal a potential issue, such as an incomplete reaction, the formation of a side product, or an unexpected rearrangement. In such cases, more advanced 2D NMR techniques (like COSY, HSQC, and HMBC) might be employed to establish the connectivity between protons and carbons unambiguously.

The synthesis and characterization of various 2-(benzamido) benzohydrazide derivatives serve as a practical example of this integrated approach, where FTIR, NMR, and mass spectrometry were used in concert for structural confirmation, with X-ray crystallography providing the definitive solid-state structure for one of the compounds. nih.gov Similarly, the study of a Nickel(II) complex of (Z)-N′-(4-methoxybenzylidene)benzohydrazide utilized FTIR, ¹H NMR, mass, and UV/Vis spectroscopy to evaluate its structural properties before confirming the final structure via single-crystal X-ray analysis. mdpi.com

In essence, the strategic combination of spectroscopic data provides a powerful toolkit for the modern chemist. It allows for a detailed and reliable characterization of molecular structures, facilitating the discovery and development of new chemical entities.

Lack of Specific Research Data on this compound

Following a comprehensive search for computational chemistry studies on the specific compound This compound , it has been determined that there is a notable absence of published research detailing the specific analyses requested in the provided outline. While computational methods such as Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) mapping, and Hirshfeld surface analysis are widely used to characterize novel compounds, specific data sets and findings pertaining to this compound are not available in the public domain.

The search yielded information on related or precursor molecules, such as 5-bromo-2-hydroxybenzaldehyde and other benzohydrazide derivatives. nih.govnih.govnih.gov These studies confirm the utility of the requested computational approaches for understanding the electronic, structural, and interactive properties of similar chemical entities. For instance, DFT calculations are routinely employed to determine stable geometries, vibrational frequencies, and reactive sites, while Frontier Molecular Orbital (FMO) analysis helps in understanding chemical reactivity and electronic transitions. nih.govwikipedia.orgunesp.br

However, without specific studies on this compound, it is not possible to provide scientifically accurate and detailed findings for the following outlined sections:

Computational Chemistry Approaches for 5 Bromo 3 Iodo 2 Methoxybenzohydrazide

Hirshfeld Surface Analysis:While this technique is valuable for analyzing intermolecular interactions in crystal structures, no crystallographic data or corresponding Hirshfeld analysis for this specific compound could be located.scirp.orgnih.gov

Therefore, the generation of a thorough and scientifically accurate article adhering strictly to the provided outline for 5-bromo-3-iodo-2-methoxybenzohydrazide cannot be completed at this time due to the lack of requisite source data.

Prediction and Characterization of Non-Linear Optical (NLO) Properties

A comprehensive search of available scientific literature and chemical databases did not yield specific studies focused on the computational prediction and characterization of the non-linear optical (NLO) properties of this compound.

While computational methods such as Density Functional Theory (DFT) are standard approaches for predicting NLO properties like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) for organic molecules, no published research applying these methods to this compound could be located.

Research on structurally related benzohydrazide (B10538) derivatives has indicated that the presence of donor-acceptor groups and extended π-conjugated systems can lead to significant NLO responses. For instance, studies on other bromo-methoxybenzohydrazide derivatives have explored their potential as NLO materials. However, without specific computational data for the title compound, a detailed analysis of its NLO properties, including data tables of polarizability and hyperpolarizability tensors, cannot be provided at this time.

Further theoretical investigations would be required to elucidate the NLO characteristics of this compound. Such a study would involve geometry optimization of the molecular structure followed by the calculation of electronic properties using appropriate quantum chemical methods and basis sets. The results would provide insight into the molecule's potential for applications in photonics and optoelectronics.

Mechanistic Investigations of Chemical Transformations Involving 5 Bromo 3 Iodo 2 Methoxybenzohydrazide and Analogues

Elucidation of Reaction Pathways and Intermediate Formation

The reactivity of benzohydrazides can be complex, often influenced by subtle changes in reaction conditions which can lead to different products through distinct pathways.

Base-Dependent Reactivity Switches: The hydrazide functional group possesses both nucleophilic and acidic protons. The reaction pathway can be highly dependent on the choice and stoichiometry of the base used. In the presence of a weak base or in neutral conditions, the terminal nitrogen of the hydrazide is the primary nucleophilic site. However, using a strong base can deprotonate the secondary amide nitrogen, creating a more powerful nucleophile that can alter the course of a reaction, such as an acylation or alkylation. This change in nucleophilicity represents a base-dependent reactivity switch. For instance, the reaction of benzohydrazides with electrophiles can yield either N'- or N-substituted products depending on the reaction conditions.

Cyclic Hemiaminal Intermediates: In certain transformations, particularly those involving reactions with carbonyl compounds or intramolecular cyclizations, the formation of cyclic hemiaminal intermediates is a plausible pathway. nsf.gov For a molecule like 5-bromo-3-iodo-2-methoxybenzohydrazide, if it were to react with a dicarbonyl compound or a precursor that generates an aldehyde functionality in situ, a cascade reaction could be initiated. This cascade might involve the formation of a transient N,O-acetal (a cyclic hemiaminal), which then participates in subsequent bond-forming events, such as an intramolecular Prins reaction, to construct complex heterocyclic scaffolds. nsf.gov The stability and reactivity of such an intermediate would be influenced by the substitution pattern on the aromatic ring.

Role of Reactive Intermediates

Many transformations of complex organic molecules proceed through high-energy, transient species known as reactive intermediates. The generation and subsequent fate of these intermediates dictate the final product structure.

Amidyl Radicals: Amidyl radicals are a key class of nitrogen-centered reactive intermediates. chemrxiv.orgrsc.org They are often generated from N-H or N-X (where X is a heteroatom) bonds under oxidative conditions. For this compound, treatment with a suitable oxidant could lead to the formation of an amidyl radical. These radicals are known to undergo efficient intramolecular cyclization, typically a 5-exo-trig process, to form lactams if a suitable radical acceptor is present. consensus.app For example, an N-acyltriazene analogue could readily generate an amidyl radical that cyclizes to produce functionalized heterocyclic systems. consensus.appnih.gov Such radical cascades, initiated by the formation of an amidyl radical, are powerful methods for rapidly building molecular complexity. nih.gov

Carbocations: Carbocation intermediates could potentially be formed under strongly acidic conditions or through the departure of a leaving group. While the generation of an aryl cation directly on the benzene (B151609) ring is generally unfavorable, carbocations could form on side chains attached to the hydrazide moiety. The electronic nature of the substituted ring, with its electron-withdrawing halogens and electron-donating methoxy (B1213986) group, would play a significant role in stabilizing or destabilizing any adjacent cationic center.

Hydrogen Atom Transfer (HAT) Processes in Functionalization

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is abstracted by a radical species, leading to the formation of a new radical. mdpi.com Intramolecular HAT reactions are particularly powerful as they allow for the selective functionalization of otherwise unreactive C-H bonds at a position remote from the initial radical site. nih.gov

In the context of this compound, the carbon-iodine bond is the weakest and most susceptible to homolytic cleavage to generate an aryl radical. This can be achieved under photoredox catalysis or with a radical initiator. researchgate.net Once formed, the aryl radical at the C3 position can abstract a hydrogen atom from a nearby C-H bond. A 1,5-HAT process, for example, could involve the abstraction of a hydrogen from the methyl group of the methoxy substituent, although this is less common. More likely, if the hydrazide nitrogen were acylated with a suitable alkyl chain, the aryl radical could abstract a hydrogen from the δ-position of that chain. This radical translocation would generate a new carbon-centered radical, which could then be trapped by another reagent to complete a remote C-H functionalization. rsc.org This strategy is a cornerstone of modern synthetic chemistry for achieving site-selective modifications. nih.gov

Deuterium (B1214612) Labeling Experiments for Mechanistic Confirmation

Deuterium labeling is a powerful experimental technique used to trace the path of atoms through a reaction and to distinguish between proposed mechanistic pathways. chem-station.com By replacing a specific hydrogen atom with its heavier isotope, deuterium, chemists can follow its location in the product, providing clear evidence for processes like hydrogen atom transfer or rearrangement. researchgate.net

To confirm a proposed 1,5-HAT mechanism in a derivative of this compound, a specific C-H bond at the putative abstraction site would be selectively deuterated. For example, if an N'-alkylated derivative was being studied for a cyclization reaction initiated by aryl radical formation at the C3-iodo position, the δ-C-H bond on the alkyl chain could be replaced with a C-D bond.

Hypothetical Deuterium Labeling Experiment

Step Action Expected Outcome for HAT Mechanism Mechanistic Insight
1 Synthesize an N'-alkyl derivative of the title compound with deuterium at the δ-position. N/A Prepares the labeled substrate.
2 Induce aryl radical formation (e.g., via photoredox catalysis). The aryl radical abstracts a deuterium atom from the δ-position. Confirms the initial HAT step.
3 Allow the resulting δ-carbon radical to cyclize or react with a trap. The deuterium atom is transferred from the alkyl chain to the C3 position of the aromatic ring. Provides definitive evidence for the intramolecular 1,5-HAT pathway.

If the deuterium atom remains at its original position in the product, or is scrambled, it would suggest an alternative mechanism is in operation.

Kinetic Isotope Effect (KIE) Studies to Identify Rate-Determining Steps

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org Measuring the KIE is a fundamental tool for determining whether a specific bond is broken or formed in the rate-determining step (RDS) of a reaction. libretexts.orgbaranlab.org A "primary" KIE is observed when the bond to the isotopically substituted atom is broken in the RDS. For hydrogen/deuterium, a primary KIE (kH/kD) is typically greater than 1, often in the range of 2-7, because the heavier C-D bond has a lower zero-point vibrational energy and requires more energy to break. epfl.ch

If the proposed HAT step in the functionalization of a this compound derivative is the rate-determining step, then replacing the hydrogen to be abstracted with deuterium should significantly slow down the reaction.

Expected KIE Values for Plausible Rate-Determining Steps

Proposed Rate-Determining Step Labeled Position Expected kH/kD Value Interpretation
C-I Bond Homolysis N/A (Heavy atom KIE) ~1.0 No C-H bond is broken; a negligible primary H/D KIE would be observed.
Intramolecular Hydrogen Atom Transfer (HAT) C-H bond being abstracted > 2 (Normal Primary KIE) The C-H bond is broken in the RDS. This would strongly support the HAT mechanism.

By comparing the rates of reaction for the deuterated and non-deuterated substrates, researchers can gain crucial insights into the reaction's energy landscape and identify the kinetically most significant step.

In-depth Analysis of the this compound Scaffold Reveals Limited Publicly Available Reactivity Data

The provided outline requests an in-depth exploration of cross-coupling reactions, C-H functionalization, cyclization reactions, nucleophilic substitution and addition reactions, and the development of novel ligands and catalytic systems specifically for this compound. This level of detail requires access to primary research articles or patents that have characterized the behavior of this exact compound under various reaction conditions.

General principles of organic chemistry allow for predictions about the reactivity of this scaffold. For instance, the presence of two different halogen atoms (bromo and iodo) at distinct positions on the benzene ring would theoretically allow for selective cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Negishi couplings. Typically, the carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, which could enable regioselective functionalization. Similarly, the hydrazide functional group is a well-known precursor for the synthesis of various heterocyclic systems, including oxadiazoles and pyrazoles, through cyclization reactions.

However, without specific published research on this compound, any discussion of its reactivity would be purely speculative and would not meet the requirement for a scientifically accurate article based on detailed research findings. The professional and authoritative tone demanded by the instructions cannot be achieved without concrete experimental data, including reaction conditions, yields, and characterization of the resulting derivatives.

Therefore, the generation of a thorough and informative article strictly adhering to the provided outline for this compound is not possible at this time due to the absence of specific scientific literature on its reactivity and derivatization.

Structure Reactivity Relationships and Molecular Design Principles

Influence of Halogen Substituents (Bromo, Iodo) on Reaction Selectivity and Rate

The presence of two different halogen atoms, bromine and iodine, on the aromatic ring is a key feature of 5-bromo-3-iodo-2-methoxybenzohydrazide. This di-halogenation pattern allows for remarkable selectivity in chemical reactions, particularly in transition-metal-catalyzed cross-coupling reactions. The difference in the carbon-halogen bond dissociation energies (C-I < C-Br) is the primary factor driving this selectivity. The carbon-iodine bond is weaker and more readily undergoes oxidative addition to a metal center (e.g., Palladium or Nickel) than the carbon-bromine bond. nih.govresearchgate.net

This reactivity difference enables the selective functionalization of the C3 position (iodine) while leaving the C5 position (bromine) intact. nih.govresearchgate.net Such chemoselectivity is highly valuable in multi-step synthesis, allowing for the sequential introduction of different chemical moieties. For instance, a Suzuki or Sonogashira coupling could be performed under mild conditions to replace the iodine atom, followed by a subsequent coupling reaction under more forcing conditions to replace the bromine atom. nih.govnih.gov Nickel-catalyzed cross-electrophile coupling reactions have also been developed to specifically target the C-I bond in bromo(iodo)arenes. nih.govresearchgate.netresearchgate.net

ParameterCarbon-Iodine (C-I) BondCarbon-Bromine (C-Br) BondImplication for Reactivity
Average Bond Dissociation Energy~272 kJ/mol~336 kJ/molThe C-I bond is weaker and more easily cleaved.
Reactivity in Oxidative AdditionHigherLowerAllows for selective reactions at the C-I position. nih.gov
Typical Catalyst Systems for Selective CouplingPd(PPh₃)₄, Ni(cod)₂ with specific ligandsPd(dppf)Cl₂, more robust catalystsReaction conditions can be tuned to target one halogen over the other.

Impact of Methoxy (B1213986) Substitution on Electronic Properties and Chemical Reactivity

The methoxy (-OCH₃) group at the C2 (ortho) position significantly modulates the electronic landscape of the aromatic ring through a combination of two opposing effects: the resonance (or mesomeric) effect and the inductive effect. vaia.comlibretexts.org

Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene (B151609) ring. libretexts.orgcutm.ac.in This electron donation increases the electron density at the ortho and para positions relative to the methoxy group. This activating effect makes the ring more nucleophilic and thus more reactive towards electrophilic substitution. libretexts.orgyoutube.com

Inductive Effect (-I): Oxygen is a highly electronegative atom, and it withdraws electron density from the carbon atom to which it is attached through the sigma (σ) bond. vaia.comviu.ca This effect deactivates the ring.

SubstituentHammett Constant (σ_para)Hammett Constant (σ_meta)Dominant Electronic Effect
-OCH₃-0.27+0.12Strong +R, weak -I
-Br+0.23+0.39Weak +R, strong -I
-I+0.18+0.35Weak +R, strong -I

Data sourced from published Hammett constant tables. wikipedia.orgviu.ca

Stereochemical Considerations and Asymmetric Synthesis Approaches

While this compound itself is an achiral molecule, its derivatives can possess stereocenters, leading to stereoisomerism. wikipedia.org For example, the reaction of the hydrazide with an aldehyde or ketone forms a hydrazone, which can exist as E/Z isomers due to restricted rotation around the C=N double bond. bohrium.com If the reacting carbonyl compound is unsymmetrical, the resulting hydrazone can be chiral.

The development of chiral derivatives from this scaffold necessitates the use of asymmetric synthesis methodologies to control the stereochemical outcome. Several strategies could be employed:

Catalytic Asymmetric Hydrogenation: Chiral transition metal complexes, such as those based on Palladium or Nickel with chiral phosphine (B1218219) ligands, can be used for the enantioselective hydrogenation of hydrazones derived from the parent compound. acs.orgresearchgate.net This would produce chiral hydrazides with high enantiomeric excess.

Use of Chiral Auxiliaries: A chiral auxiliary could be attached to the hydrazide nitrogen. This auxiliary would direct the stereochemical course of a subsequent reaction before being cleaved to yield the desired enantiomerically enriched product. researchgate.net

Asymmetric Cyclization Reactions: The benzohydrazide (B10538) can be incorporated into a larger structure that then undergoes an asymmetric intramolecular cyclization, with the stereochemistry being controlled by a chiral catalyst or reagent. nih.gov

These approaches are fundamental in medicinal chemistry, where the different enantiomers of a chiral compound can have vastly different biological activities. wikipedia.org The ability to synthesize specific stereoisomers is therefore crucial for the development of targeted therapeutic agents.

Rational Molecular Design for Tailored Chemical Properties and Applications

The benzohydrazide moiety is considered a "privileged scaffold" in medicinal chemistry, as it is a structural component in a wide array of biologically active compounds. biointerfaceresearch.comnih.gov The specific substitution pattern of this compound makes it an excellent starting point for rational molecular design. By understanding the structure-activity relationships (SAR) and the distinct reactivity of each substituent, new molecules can be designed with tailored properties for specific applications, such as enzyme inhibitors or functional materials. mdpi.comrsc.orgnih.govresearchgate.net

The design process can be guided by the following principles:

C3-Iodo Position: This is the most reactive site for initial modification via selective cross-coupling, allowing for the introduction of large, complex groups to probe interactions with a biological target or to build polymeric structures. nih.gov

C5-Bromo Position: This site can be functionalized in a second, distinct step, enabling the creation of bi-functional or more complex molecules. This iterative approach is a powerful tool for building molecular diversity. nih.gov

C2-Methoxy Group: This group fine-tunes the electronic properties of the ring and can act as a hydrogen bond acceptor. Its steric bulk also influences the conformation of the molecule. In drug design, it can be crucial for fitting into a specific binding pocket. nih.gov

Hydrazide Moiety: This functional group is a versatile handle for derivatization. It can be converted into hydrazones, amides, or various heterocyclic rings (e.g., oxadiazoles, triazoles), each with different chemical and physical properties. biointerfaceresearch.comderpharmachemica.com

Modification SitePotential ModificationRationale / Desired Outcome
C3 (Iodo)Suzuki coupling with arylboronic acidsIntroduce aromatic groups to enhance π-π stacking interactions. frontiersin.org
C5 (Bromo)Buchwald-Hartwig aminationIntroduce amine functionality to improve solubility or add a hydrogen bond donor.
C2 (Methoxy)Demethylation to hydroxyl groupCreate a strong hydrogen bond donor for specific receptor binding.
Hydrazide (-CONHNH₂)Condensation with aldehydesGenerate a library of hydrazone derivatives to explore structure-activity relationships. mdpi.com

By systematically applying these design principles, libraries of compounds based on the this compound scaffold can be generated and screened for desired biological activities or material properties, embodying the core tenets of modern rational molecular design.

Future Research Directions and Outlook

Exploration of Unexplored Synthetic Pathways and Sustainable Methodologies

While the synthesis of benzohydrazide (B10538) derivatives is well-established, there remains considerable scope for the development of novel and more sustainable synthetic routes to 5-bromo-3-iodo-2-methoxybenzohydrazide. Future research should prioritize the exploration of greener alternatives to conventional methods, which often rely on harsh reagents and generate significant chemical waste.

Key areas for investigation include:

Microwave-assisted synthesis : This technique has the potential to significantly reduce reaction times and improve yields in the synthesis of benzohydrazides. thepharmajournal.com

Flow chemistry : Continuous flow processes can offer enhanced control over reaction parameters, leading to higher purity products and safer handling of hazardous intermediates. pharmafeatures.com

Biocatalysis : The use of enzymes as catalysts could provide highly selective and environmentally benign synthetic routes.

Development of novel catalysts : Research into new catalytic systems, such as those based on earth-abundant metals, could lead to more cost-effective and sustainable synthetic processes. nih.gov

Aqueous micellar conditions : Performing reactions in water using surfactants can reduce the reliance on volatile organic solvents, thereby minimizing the environmental impact. nih.gov

The development of such sustainable methodologies would not only be environmentally beneficial but could also lead to more efficient and economically viable production of this compound and its analogs. nih.gov

Advanced Mechanistic Studies on Complex Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing synthetic routes and designing new ones. Advanced mechanistic studies could provide valuable insights into the intricate details of these chemical processes.

Future research in this area should focus on:

In-situ spectroscopic analysis : Techniques such as real-time NMR and IR spectroscopy can be employed to monitor reaction progress and identify transient intermediates.

Kinetic studies : Detailed kinetic analysis can help to elucidate reaction pathways and determine the rate-limiting steps.

Computational modeling : Density Functional Theory (DFT) and other computational methods can be used to model reaction transition states and predict reaction outcomes. nih.gov

By combining experimental and computational approaches, a comprehensive picture of the reaction mechanisms can be obtained, paving the way for more rational and efficient synthesis design.

Computational Design and Virtual Screening of Novel this compound Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. ijcrt.org These techniques can be leveraged to design and screen novel derivatives of this compound with desired properties.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be developed to correlate the chemical structure of benzohydrazide derivatives with their biological activity, enabling the prediction of the potency of new compounds. ijcrt.org

Molecular docking : This technique can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets, such as enzymes or receptors. nih.govderpharmachemica.com

Virtual screening : Large libraries of virtual compounds can be rapidly screened using computational methods to identify promising candidates for further experimental investigation. softformance.com

These computational approaches can significantly accelerate the discovery and development of new drugs and materials based on the this compound scaffold. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design

Potential applications of AI and ML include:

Retrosynthetic analysis : AI-powered tools can analyze a target molecule and propose multiple synthetic pathways, aiding chemists in designing efficient and novel routes. pharmafeatures.commindmapai.app

Reaction prediction : Machine learning models can be trained on vast amounts of chemical reaction data to predict the outcome of unknown reactions with high accuracy. softformance.comacs.org

Automated synthesis : AI algorithms can be integrated with robotic platforms to enable the automated synthesis and optimization of chemical reactions, freeing up chemists for more creative tasks. pharmafeatures.com

Process optimization : AI can be used to optimize reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize waste. mindmapai.app

By harnessing the power of AI and machine learning, the design and synthesis of this compound derivatives can be made more efficient, innovative, and sustainable. chemical.ai

Q & A

Q. How can the molecular structure of 5-bromo-3-iodo-2-methoxybenzohydrazide be confirmed experimentally?

Methodological Answer: The molecular structure can be confirmed using single-crystal X-ray diffraction (SC-XRD) . Key steps include:

  • Crystallization : Grow single crystals via slow evaporation or solution growth techniques .
  • Data Collection : Use a Bruker SMART CCD area-detector diffractometer (monochromatic radiation, ω scans) .
  • Refinement : Employ SHELXL or SHELXTL software for structure solution and refinement, ensuring a low R factor (e.g., R = 0.035) .

Example Crystallographic Parameters (Monoclinic System):

ParameterValue
Space groupP2₁/n
a (Å)6.865
b (Å)30.726
c (Å)7.257
β (°)104.437
V (ų)1482.2
Data-to-parameter ratio11.3

Complement with FT-IR spectroscopy to identify functional groups (e.g., N–H, C=O) and Hirshfeld surface analysis to map intermolecular interactions .

Q. What synthesis techniques yield high-quality single crystals for spectroscopic studies?

Methodological Answer:

  • Solution Growth : Dissolve the compound in a polar solvent (e.g., DMF/ethanol mixture) and allow slow evaporation at controlled temperatures (25–30°C) .
  • Purity Control : Pre-purify via column chromatography to eliminate byproducts.
  • Characterization : Validate crystal quality using powder XRD to check phase homogeneity and photoluminescence to assess optical properties .

Advanced Research Questions

Q. How can computational methods predict nonlinear optical (NLO) properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO energy gap) and hyperpolarizability (β) using software like Gaussian or ORCA .
    • Example: A related benzohydrazide derivative showed β = 0.41 × urea’s SHG efficiency experimentally, validated by DFT .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic sites to guide functionalization for enhanced NLO activity .

Key DFT Parameters:

PropertyValue/Description
HOMO-LUMO Gap (eV)3.5–4.0 (system-dependent)
Dipole Moment (μ, Debye)5.2–6.8 (calculated)
Polarizability (α)2.5 × 10⁻²³ esu

Q. How to resolve discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

  • Triangulation : Cross-validate using multiple techniques (e.g., SC-XRD for structure, NMR for functional groups, and DFT for electronic properties) .
  • Error Analysis : Check for systematic errors in computational models (e.g., basis set limitations) or experimental artifacts (e.g., solvent effects in UV-Vis) .
  • Sensitivity Testing : Vary computational parameters (e.g., exchange-correlation functionals) to assess robustness .

Q. What strategies optimize intermolecular interactions in the crystal lattice for enhanced material properties?

Methodological Answer:

  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H-bonding, halogen contacts) using CrystalExplorer .
    • Example: A related crystal showed 40% H···O interactions and 12% Br···H contacts .
  • Co-crystallization : Introduce complementary molecules (e.g., carboxylic acids) to stabilize specific packing motifs .

Q. How to design a thermal stability study for this compound under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure weight loss (e.g., 5% degradation at 150°C) under nitrogen atmosphere .
  • Differential Thermal Analysis (DTA) : Identify phase transitions (e.g., melting points, decomposition exotherms).
  • Kinetic Modeling : Use the Flynn-Wall-Ozawa method to calculate activation energy for decomposition .

Data Contradiction Analysis

Q. How to address conflicting crystallographic data from different research groups?

Methodological Answer:

  • Database Cross-Check : Compare with entries in the Cambridge Structural Database (CSD) or CCDC .
  • Refinement Protocols : Ensure consistent use of software (e.g., SHELXL vs. Olex2) and convergence criteria (wR < 0.10) .
  • Peer Validation : Reproduce results using independent datasets or alternative methods (e.g., neutron diffraction) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-bromo-3-iodo-2-methoxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
5-bromo-3-iodo-2-methoxybenzohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.